molecular formula C7H4F2O3 B3025327 3,5-Difluoro-2,4-dihydroxybenzaldehyde CAS No. 209541-27-5

3,5-Difluoro-2,4-dihydroxybenzaldehyde

Cat. No. B3025327
M. Wt: 174.1 g/mol
InChI Key: HOGLWUCRFJBQOZ-UHFFFAOYSA-N
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Description

3,5-Difluoro-2,4-dihydroxybenzaldehyde is a chemical compound with the linear formula C7H4F2O3 . It is a pale-yellow to yellow-brown solid and is used as a synthetic intermediate and fluorescent dye .


Synthesis Analysis

The synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular formula of 3,5-Difluoro-2,4-dihydroxybenzaldehyde is C7H4F2O3 . The molecular weight is 174.1 .


Chemical Reactions Analysis

The most common pathway for the preparation of hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .


Physical And Chemical Properties Analysis

3,5-Difluoro-2,4-dihydroxybenzaldehyde is a pale-yellow to yellow-brown solid . It is soluble in ethyl acetate .

Scientific Research Applications

Electrochemical Properties and Catalysis

Dihydroxybenzaldehyde (DHB) isomers, including 2,4-DHB, have been studied for their oxidative electrodeposition properties and electrochemical behaviors. These compounds, when electrodeposited onto glassy carbon electrodes, show catalytic activity in the electrooxidation of NADH, a critical enzyme in metabolic processes. This suggests potential applications in the design of biosensors and electrochemical catalysts (Pariente et al., 1996).

Anticancer Applications

3,5-Difluoro-2,4-dihydroxybenzaldehyde analogs have been synthesized and evaluated for their anticancer properties. These compounds, especially those related to combretastatins, have shown promising in vitro anticancer properties, indicating a potential application in developing novel anticancer agents (Lawrence et al., 2003).

Synthesis and Material Chemistry

The 2,4-dihydroxybenzaldehyde variant has been utilized in the selective benzylation process. This process indicates its role in creating specific chemical structures under mild conditions, which is important in organic synthesis and material chemistry (Mendelson et al., 1996).

Structural Studies and Spectroscopy

Difluorobenzaldehydes, including 3,5-difluoro-2,4-dihydroxybenzaldehyde, have been studied using matrix-isolation infrared spectroscopy. These studies are essential in understanding the molecular structure and behavior of these compounds under various conditions, contributing to fields like molecular spectroscopy and physical chemistry (Itoh et al., 2011).

Pharmaceutical and Biological Applications

The dihydroxybenzaldehyde derivatives, including 3,4-DHB, have been used in modifying collagen to prepare hydrogels with significant potential for biomedical applications. This illustrates their role in developing biocompatible materials for medical and pharmaceutical use (Duan et al., 2018).

Safety And Hazards

The safety data sheet for 3,5-Difluoro-2,4-dihydroxybenzaldehyde suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3,5-difluoro-2,4-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGLWUCRFJBQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596703
Record name 3,5-Difluoro-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2,4-dihydroxybenzaldehyde

CAS RN

209541-27-5
Record name 3,5-Difluoro-2,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4-difluororesorcinol (0.50 g, 3.4 mmol) and hexamethylenetetraamine (0.96 g, 6.8 mmol) in 4 mL trifluoroacetic acid is heated to reflux for 24 hours. After cooling, the reaction is quenched by the addition of 2 mL 20% H2SO4, and then stirred for an additional hour. The reaction mixture is then poured into 50 mL water and extracted with EtOAc (50 mL×2), washed with brine (30 mL), dried over anhydrous MgSO4, and concentrated in vacuo. The residue is purified by sublimation to yield 0.35 g (59%) of Compound 13 as a colorless powder. Mp. 141°-143° C. 1H-NMR (DMSO-d6) δ 9.7 (s, 1H), 7.21 (dd, J=9.8; 6.5 Hz, 1H). 19 F-NMR(DMSO-d6) Φ 143.78 (t, J=9.8 Hz, 1F), 158.31 (d, J=6.5 Hz, 1F). Anal. calcd for C7H4F3O3 : C, 48.29; H, 2.32. Found: C, 47.87, H, 2.62.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WC Sun, KR Gee, RP Haugland - Bioorganic & medicinal chemistry letters, 1998 - Elsevier
Two new fluorinated fluorescent dyes, 6,8-difluoro-7-hydroxy-4-methylcoumarin (Marina Blue TM ) and 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue TM ), exhibit excellent …
Number of citations: 257 www.sciencedirect.com
JK Kerkovius, F Menard - Synthesis, 2016 - thieme-connect.com
A practical synthesis for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid – one of the most widely used coumarin fluorescence imaging dye for bioconjugation – is reported. The …
Number of citations: 13 www.thieme-connect.com
M Naganbabu - kilthub.cmu.edu
The phenomenon of fluorescence has enabled us to gain a deeper understanding of biological structures and processes. Labeling of biomolecules using fluorescence tools such as …
Number of citations: 2 kilthub.cmu.edu
MM Lee, BR Peterson - ACS omega, 2016 - ACS Publications
We report a new method to quantify the affinity of small molecules for proteins. This method is based on Förster resonance energy transfer (FRET) between endogenous tryptophan (…
Number of citations: 33 pubs.acs.org

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